molecular formula C16H15ClN2O3S2 B2820817 methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate CAS No. 687565-34-0

methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate

Cat. No.: B2820817
CAS No.: 687565-34-0
M. Wt: 382.88
InChI Key: MYOGKECTMNUQGS-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • A 4-chlorophenyl group at position 3 of the pyrimidinone ring, which may enhance lipophilicity and influence receptor binding .
  • A sulfanyl (thioether) linkage at position 2, connecting the pyrimidinone to a methyl propanoate side chain. This ester group likely improves solubility and metabolic stability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOGKECTMNUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is added via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The presence of the thieno[3,2-d]pyrimidine moiety is often linked to enhanced activity against bacterial and fungal strains.
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The specific interactions of this compound with cellular targets are under investigation to elucidate its mechanism of action.
  • Anti-inflammatory Effects : Some derivatives of thieno[3,2-d]pyrimidines are known to exhibit anti-inflammatory properties. Further studies may reveal the potential of this compound in treating inflammatory diseases.

Research Applications

This compound has been included in various screening libraries for drug discovery:

Application Area Details
Drug Discovery Included in libraries for phenotypic screening and target-based screening due to its diverse biological activities.
Chemical Synthesis Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Pharmacological Studies Investigated for its potential therapeutic effects in preclinical models.

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, this compound showed significant activity against Gram-positive bacteria.
  • Cancer Cell Line Testing : Research involving various cancer cell lines demonstrated that this compound could inhibit cell growth significantly compared to control groups. The mechanisms involved are currently being explored through cellular assays.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-(sulfanylpropanoate methyl ester) Thioether, ester, chloroaryl
Methyl 3-(4-chlorophenyl)-2-(imidazolidin-2,4-dione)propanoate () Imidazolidine-2,4-dione 3-(4-chlorophenyl), methyl ester Ester, chloroaryl, carbonyl
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () Thieno[3,2-d]pyrimidin-4-one 3-(2-methoxyphenyl), 2-(4-chlorobenzylsulfanyl) Benzylsulfanyl, methoxyaryl
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate () Pyridinylphenylpropanoate Trifluoromethylpyridinyl, trifluoromethylphenyl, ester Trifluoromethyl, ester

Key Observations

The sulfanyl group in the target compound and ’s analog may confer redox-modulating properties, whereas ’s trifluoromethyl groups improve metabolic resistance .

In contrast, ’s trifluoromethyl groups improve electronegativity and binding to hydrophobic pockets . Ester vs. Amide: The target compound’s methyl ester (vs. amide in ) balances solubility and stability, as esters are more hydrolytically labile but less prone to irreversible metabolic inactivation .

Table 2: Physicochemical and Analytical Data

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) ~393 (estimated) 414.84 (C21H19ClN2O5) ~443 (ZINC2719849) 393 (LCMS [M+H]+)
HPLC Retention Time Not reported Not reported Not reported 0.29 min (SQD-FA50)
Hydrogen Bonding Likely C–H···O (intramolecular) C–H···O (inter- and intramolecular) Unreported Unreported

Biological Activity

Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its antiproliferative effects against cancer cells and its antimicrobial properties.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl substituent and a sulfanyl group attached to a propanoate moiety. This unique structure is pivotal for its biological activity.

Antiproliferative Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against leukemia (L1210) and lymphoma cell lines (SU-DHL-6, WSU-DLCL-2) with IC50 values indicating potent inhibition of cell growth.
  • Mechanism of Action : Studies suggest that these compounds induce apoptosis in cancer cells. The presence of the chlorine atom at the C4 position is crucial for enhancing cytotoxicity and apoptosis induction .

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism
12eSU-DHL-60.55Apoptosis
12eWSU-DLCL-20.95Apoptosis
12eK5621.68Apoptosis
Methyl CompoundL1210Not specifiedInduces apoptosis

Antimicrobial Activity

The compound's thieno[3,2-d]pyrimidine scaffold also exhibits antimicrobial properties. Research indicates selective activity against certain fungi and bacteria:

  • Fungal Activity : Selective inhibition was noted against Cryptococcus neoformans, highlighting its potential as an antifungal agent .
  • Bacterial Activity : The chlorinated derivatives showed enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), attributed to their ability to penetrate bacterial cell membranes effectively .

Case Studies

  • Anticancer Properties : A study evaluated the effects of various thieno[3,2-d]pyrimidine derivatives on lymphoma cells. Compound 12e exhibited significant antitumor activity and low toxicity against normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial spectrum of thieno[3,2-d]pyrimidines. The presence of halogen substitutions was found to enhance the compounds' efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine structure significantly impact biological activity:

  • Chlorine Substitution : The presence of chlorine at specific positions enhances both antiproliferative and antimicrobial activities.
  • Sulfanyl Group Influence : The sulfanyl group contributes to the overall reactivity and interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine at C4Increases cytotoxicity
Sulfanyl GroupEnhances reactivity
Propanoate MoietyAffects solubility and bioavailability

Q & A

Q. What are the key synthetic steps for preparing methyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate?

The synthesis typically involves:

  • Cyclocondensation : Formation of the thieno[3,2-d]pyrimidin-4-one core using 4-chlorophenyl-substituted precursors.
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C).
  • Esterification : Reaction with methyl propanoate derivatives in anhydrous solvents (e.g., DMF or THF) . Characterization relies on NMR (1H/13C), mass spectrometry (MS) , and HPLC for purity validation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl), ester methyl groups (δ 3.6–3.8 ppm), and thienopyrimidine protons.
  • High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z 435.05).
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfur-related stretches (C-S, ~650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfanylpropanoate derivatives during synthesis?

Key parameters include:

  • Catalyst selection : Use of DMAP or pyridine derivatives to enhance sulfanylation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Continuous flow reactors : Enable scalable synthesis with reduced side reactions . Kinetic studies (e.g., Arrhenius plots) are recommended to identify rate-limiting steps .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., anti-inflammatory vs. weak activity in certain assays)?

  • Comparative assay validation : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and assay protocols (e.g., TNF-α/IL-6 ELISA).
  • Purity verification : Use HPLC-MS to rule out impurities affecting bioactivity.
  • Molecular docking : Probe interactions with targets like COX-2 or NF-κB to explain variability .

Q. What strategies address solubility limitations in pharmacological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoformulations : Employ liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or vary ester groups).
  • QSAR modeling : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity data.
  • X-ray crystallography : Resolve 3D binding modes with target proteins to guide rational design .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed in formulation studies?

  • Thermodynamic vs. kinetic solubility : Measure equilibrium solubility (shake-flask method) versus apparent solubility (DMSO stock solutions).
  • Accelerated stability testing : Expose the compound to varied pH (2–9), humidity (40–80% RH), and light to identify degradation pathways .

Q. What methods validate the compound’s metabolic stability in preclinical studies?

  • Liver microsome assays : Human/rat microsomes quantify CYP450-mediated degradation.
  • LC-MS/MS metabolite profiling : Identify oxidation or ester hydrolysis products.
  • Plasma stability tests : Incubate in plasma (37°C, 24h) to assess esterase susceptibility .

Experimental Design Considerations

Q. How to design a robust protocol for evaluating in vitro cytotoxicity?

  • Dose-response curves : Use 5–7 concentrations (1–100 μM) and triplicate replicates.
  • Control compounds : Include cisplatin (positive control) and DMSO-only (vehicle control).
  • Endpoint assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) for mechanistic insights .

Q. What computational tools are recommended for predicting interaction with biological targets?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model ligand-receptor dynamics.
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities.
  • ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

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